molecular formula C24H27N3O4 B3296581 2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893981-95-8

2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B3296581
CAS No.: 893981-95-8
M. Wt: 421.5 g/mol
InChI Key: UOKKFSCZPHYBNZ-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with an N,N-diethylacetamide group and at the 3-position with a carbamoyl carbonyl linked to a 4-ethoxyphenyl moiety. The N,N-diethylacetamide moiety contributes to solubility and metabolic stability. While direct synthesis details for this compound are absent in the provided evidence, analogous indole derivatives (e.g., ) suggest synthetic routes involving amidation, nucleophilic substitution, and protection/deprotection strategies .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-20(19-9-7-8-10-21(19)27)23(29)24(30)25-17-11-13-18(14-12-17)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKKFSCZPHYBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Indole Cores

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Key Differences : Replaces the carbamoyl carbonyl-4-ethoxyphenyl group with a fluoro-biphenyl-propanamide chain. The diethylacetamide is absent, substituted by an ethyl-indolyl linkage.
  • Functional Impact : The fluoro-biphenyl group may enhance aromatic stacking interactions, while the lack of a diethylacetamide could reduce solubility compared to the target compound .
2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide ()
  • Key Differences : Substitutes the carbamoyl carbonyl with a sulfanyl-methyl-carbamoyl group attached to a 3-chlorophenyl ring.
2-{3-[(Hydroxyimino)methyl]-1H-indol-1-yl}-N-(2-chlorophenyl)acetamide ()
  • Key Differences: Features a hydroxyimino-methyl group at the indole 3-position and a 2-chlorophenylacetamide.
  • Functional Impact: The hydroxyimino group confers antioxidant activity, as demonstrated experimentally, whereas the target compound’s 4-ethoxyphenyl-carbamoyl group may prioritize different biological pathways .

Analogues with N,N-Diethylacetamide Moieties

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
  • Key Differences: Cyclopropane ring replaces the indole core; a methoxyphenoxy group is present instead of the ethoxyphenyl-carbamoyl.
VUF10474 (NBI-74330) ()
  • Key Differences: Contains a pyrido[2,3-d]pyrimidinone core with a 4-ethoxyphenyl group and a trifluoromethylphenyl-acetamide.
  • Functional Impact: As a CXCR3 antagonist, the pyridopyrimidinone scaffold and trifluoromethyl group enhance receptor affinity, suggesting that the target compound’s indole core might favor different therapeutic targets .

Functional Group Analysis

Compound Core Structure 3-Position Substituent N,N-Substituents Biological Activity
Target Compound Indole Carbamoyl carbonyl-4-ethoxyphenyl Diethyl Not reported (hypothetical)
Compound Indole Fluoro-biphenyl-propanamide Ethyl-indolyl Not reported
Compound Indole Sulfanyl-methyl-carbamoyl-3-chlorophenyl Diethyl Not reported (screening compound)
Compound Indole Hydroxyimino-methyl 2-Chlorophenyl Antioxidant
VUF10474 () Pyridopyrimidinone 4-Ethoxyphenyl Trifluoromethylphenyl CXCR3 antagonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

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